molecular formula C29H32N2O3S B11087816 Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate

Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate

Cat. No.: B11087816
M. Wt: 488.6 g/mol
InChI Key: UBSGUVUAKNPLKL-UHFFFAOYSA-N
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Description

Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate is a complex organic compound characterized by its unique structural features It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ketones in the presence of ammonia or ammonium salts.

    Introduction of Substituents: The cyano, methoxyphenyl, and phenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Thioester Formation: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under mild conditions.

    Esterification: Finally, the octyl group is attached through an esterification reaction, typically using octanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s interactions with biological molecules, such as proteins and nucleic acids, are mediated by its functional groups. These interactions can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H32N2O3S

Molecular Weight

488.6 g/mol

IUPAC Name

octyl 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C29H32N2O3S/c1-3-4-5-6-7-11-18-34-28(32)21-35-29-26(20-30)25(22-14-16-24(33-2)17-15-22)19-27(31-29)23-12-9-8-10-13-23/h8-10,12-17,19H,3-7,11,18,21H2,1-2H3

InChI Key

UBSGUVUAKNPLKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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